molecular formula C8H6BrF4N B1376819 (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine CAS No. 1213389-71-9

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B1376819
CAS No.: 1213389-71-9
M. Wt: 272.04 g/mol
InChI Key: CEQDAOYHEAHURX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-fluorobenzene.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine can be compared with other chiral amines such as ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol and ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-thiol.

Uniqueness

The uniqueness of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine lies in its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDAOYHEAHURX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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